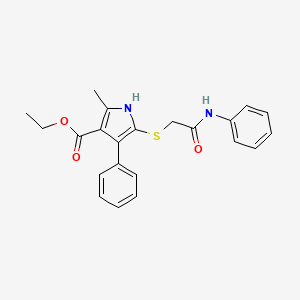![molecular formula C21H25N5O3 B2564834 4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide CAS No. 1208529-32-1](/img/structure/B2564834.png)
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole derivatives are an important class of compounds in medicinal chemistry. They are known to interact with proteins and enzymes, making them useful as drug scaffolds . They have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Synthesis Analysis
Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, o-phenylenediamine can react with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .Molecular Structure Analysis
The structure of benzimidazole-based compounds can be confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .Chemical Reactions Analysis
Benzimidazole derivatives can inhibit microtubule assembly formation, as suggested by tubulin polymerization assay and immunofluorescence analysis results .Physical And Chemical Properties Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antiviral Activity
Research into benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, a structural relative of the compound , has demonstrated selective inhibitory effects against ortho- and paramyxoviruses. These compounds were synthesized to explore their antiviral potential, with some showing significant activity against influenza A and respiratory syncytial virus at low cytotoxic concentrations (Golankiewicz et al., 1995).
Antimicrobial and Anti-inflammatory Activities
Novel benzodifuranyl derivatives, structurally similar to the queried compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited notable COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential application in treating tuberculosis. The structural variation and optimization led to compounds with significant antimycobacterial activity and acceptable safety indices (Lv et al., 2017).
Anticonvulsant Activity
Research on imidazo and pyrazolo[1,2,3-triazine] derivatives has unveiled compounds with potent anticonvulsant activity. These findings support the potential use of such structures in developing new treatments for seizures and epilepsy (Kelley et al., 1995).
Antihypertensive Activity
Compounds structurally related to the queried molecule, particularly those involving piperazine units, have been reported as potent antibacterial agents and have found use in antihypertensive medications. This includes the synthesis of N-acylalkylenediamines, which are key intermediates in the production of drugs like Doxazosin, an anti-hypertensive agent (Ramesh et al., 2006).
Mechanism of Action
Future Directions
Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity . Therefore, the development of new benzimidazole derivatives and the exploration of their biological activities could be a promising direction for future research.
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-18-8-7-15(13-19(18)29-2)14-22-21(27)26-11-9-25(10-12-26)20-23-16-5-3-4-6-17(16)24-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYJGGOCIGKBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564751.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-prop-2-enylpiperazine-1-carboxamide](/img/structure/B2564756.png)


![7-Hydrazinylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2564761.png)
![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)
![N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2564764.png)
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)
![(2,5-Dichlorothiophen-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564766.png)



